molecular formula C11H10BrN3O B1492264 2-(2-Bromoethyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2090363-34-9

2-(2-Bromoethyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B1492264
CAS No.: 2090363-34-9
M. Wt: 280.12 g/mol
InChI Key: ODLQAQZQMCNHEW-UHFFFAOYSA-N
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Description

“2-(2-Bromoethyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one” is a complex organic compound that contains a pyridazinone ring and a pyridine ring. The pyridazinone ring is a six-membered heterocyclic compound containing two nitrogen atoms, and the pyridine ring is a six-membered ring with one nitrogen atom. The compound also contains a bromoethyl group, which is a two-carbon alkyl chain with a bromine atom attached .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazinone and pyridine rings, along with the bromoethyl group . The presence of these functional groups would likely confer specific physical and chemical properties to the compound.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . The bromine atom in the bromoethyl group could potentially be replaced through nucleophilic substitution reactions. The pyridine ring could potentially undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromoethyl group could potentially make the compound more reactive. The pyridine ring could potentially confer basicity to the compound .

Scientific Research Applications

Synthesis and Biological Activity

The chemical compound 2-(2-Bromoethyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one and its derivatives have been explored in various scientific research contexts, focusing primarily on their synthesis and potential biological activities. These compounds are of interest due to their structural complexity and potential utility in medicinal chemistry.

Synthesis Approaches : Research has been conducted on the synthesis of related compounds, such as imidazo[1,2-a]pyridin-2-yl-chromen-2-ones, through condensation processes. These synthesis methods are pivotal for developing compounds with potential antitubercular, antiviral, and anticancer activities (Kumar & Rao, 2005). Similarly, efforts have been made to synthesize anticancer agents by cyclizing amino-substituted pyridines, demonstrating the versatility of pyridine derivatives in drug development (Temple et al., 1987).

Anticancer Activity : The design and synthesis of quinazoline derivatives starting from 4-chloro derivative VI, reacting with phenolic compounds or amino-substituted benzothiazole, have shown efficacy as EGFR inhibitors. These compounds were further tested for in vitro cytotoxicity against human cancer cell lines, demonstrating significant potential as targeted anticancer agents (Allam et al., 2020).

Chemical Reactivity and Applications : Studies on bromomethyl-substituted derivatives of pyridin-2(1H)-ones have opened pathways for synthesizing thieno- and furo[3,4-b]-pyridin-2(1H)-ones, showcasing the adaptability of these compounds in creating diverse heterocyclic structures (Kalme et al., 2004).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a pharmaceutical or agrochemical, its mechanism of action would likely involve interaction with specific biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it’s handled and used .

Properties

IUPAC Name

2-(2-bromoethyl)-6-pyridin-4-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O/c12-5-8-15-11(16)2-1-10(14-15)9-3-6-13-7-4-9/h1-4,6-7H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLQAQZQMCNHEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1C2=CC=NC=C2)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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